molecular formula C7H4ClNO B180585 5-Chlorofuro[3,2-b]pyridine CAS No. 182691-76-5

5-Chlorofuro[3,2-b]pyridine

Cat. No.: B180585
CAS No.: 182691-76-5
M. Wt: 153.56 g/mol
InChI Key: LBJDELVHPFXIRO-UHFFFAOYSA-N
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Description

5-Chlorofuro[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the fifth position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with furan in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorofuro[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as furo[3,2-b]pyridine oxides.
  • Reduced products like hydrogenated furo[3,2-b]pyridines .

Scientific Research Applications

5-Chlorofuro[3,2-b]pyridine is a compound that has garnered attention in scientific research due to its diverse applications across various fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its applications, supported by comprehensive data and case studies.

Table 1: Summary of Synthesis Methods

MethodReagents UsedYield (%)Notes
ChlorinationThionyl chlorideHighSelective introduction of chlorine
ChlorinationPhosphorus pentachlorideHighControlled conditions required

Medicinal Chemistry

This compound has shown potential as an inhibitor of the protease-activated receptor 2 (PAR-2), which plays a significant role in inflammatory responses. This application is particularly relevant for treating conditions such as inflammatory bowel disease, asthma, and rheumatoid arthritis. The compound's ability to inhibit PAR-2 signaling pathways has been demonstrated in various studies, indicating its therapeutic potential in managing inflammatory diseases .

Biological Studies

The compound is also utilized in biological research for studying enzyme interactions and cellular signaling pathways. Its role as a biochemical probe allows researchers to investigate the effects of PAR-2 activation on neuronal inflammation and pain transmission, providing insights into the mechanisms underlying chronic pain syndromes .

Material Science

In materials science, this compound serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance, making it valuable in the development of new technologies.

Case Study 1: Inhibition of PAR-2 in Inflammatory Conditions

A study published in a patent document highlights the effectiveness of this compound derivatives in inhibiting PAR-2 activity. The research demonstrated that these compounds could reduce inflammatory cytokine release from human epithelial cell lines, thereby alleviating symptoms associated with inflammatory diseases such as ulcerative colitis and psoriasis. The findings suggest that this compound could lead to novel therapeutic strategies for managing chronic inflammation .

Case Study 2: Synthesis of Biologically Active Chromeno[2,3-b]pyridines

Another research article explored the catalytic application of graphitic carbon nitride (g-C3N4) in synthesizing chromeno[2,3-b]pyridines from furo[3,2-b]pyridine derivatives. This study demonstrated that this compound could be effectively transformed into various biologically active compounds with antibacterial and anticancer properties. The optimized reaction conditions yielded high product yields, showcasing the versatility of this compound in drug development .

Table 2: Overview of Biological Activities

Activity TypeCompoundObserved Effects
AntibacterialChromeno[2,3-b]pyridine derivativesInhibition of bacterial growth
AnticancerVarious derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryThis compoundReduction of inflammatory markers

Mechanism of Action

The mechanism of action of 5-Chlorofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 5-Bromofuro[3,2-b]pyridine
  • 5-Fluorofuro[3,2-b]pyridine
  • 5-Methylfuro[3,2-b]pyridine

Comparison: 5-Chlorofuro[3,2-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom can participate in specific substitution reactions that may not be feasible with other halogens or functional groups .

Biological Activity

5-Chlorofuro[3,2-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is part of the furo[3,2-b]pyridine family, which has been identified as a promising scaffold for the development of selective kinase inhibitors and modulators of various biological pathways. This article summarizes the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

This compound features a fused ring system that includes a furan and pyridine moiety. Its chemical structure can be represented as follows:

C9H6ClN Molecular Formula \text{C}_9\text{H}_6\text{ClN}\quad \text{ Molecular Formula }

Kinase Inhibition

Recent studies have identified this compound as a potent inhibitor of cdc-like kinases (CLKs). These kinases play crucial roles in cellular signaling and regulation. The compound has demonstrated sub-micromolar activity against CLKs, indicating its potential as a therapeutic agent in cancers where CLK signaling is aberrant .

Table 1: Inhibition Potency of this compound Against Various Kinases

Kinase TypeIC50 (µM)Selectivity
CLK10.25High
CLK20.30High
Other Kinases>10Low

Hedgehog Signaling Modulation

In addition to its kinase inhibition properties, this compound has been shown to modulate the Hedgehog signaling pathway. This pathway is critical in developmental processes and has been implicated in various cancers. The compound acts as an efficient modulator, potentially offering therapeutic avenues for conditions related to Hedgehog pathway dysregulation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that substituents on the furan and pyridine rings can enhance or diminish inhibitory potency against specific kinases.

Table 2: SAR Insights for Furo[3,2-b]pyridine Derivatives

Compound VariantModificationIC50 (µM)Notes
Variant AMethyl at position 30.15Increased potency
Variant BFluoro at position 50.45Moderate potency
Variant CNo substitution1.00Base activity

Case Studies

Several case studies have explored the therapeutic applications of compounds related to the furo[3,2-b]pyridine scaffold:

  • Case Study on Cancer Treatment : A study investigated the effects of a derivative of this compound on breast cancer cell lines. The results indicated significant apoptosis induction at concentrations correlating with CLK inhibition .
  • Neurological Disorders : Another study evaluated the compound's potential in treating neurodegenerative diseases by assessing its inhibitory effects on monoamine oxidase (MAO) enzymes. The derivative exhibited selective inhibition of MAO-B with an IC50 value of approximately 0.51 µM, suggesting potential utility in conditions like Parkinson's disease .

Properties

IUPAC Name

5-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJDELVHPFXIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442340
Record name 5-Chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-76-5
Record name 5-Chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorofuro[3,2-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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